molecular formula C6H9NO B2834036 2-Cyclobutoxyacetonitrile CAS No. 1248613-93-5

2-Cyclobutoxyacetonitrile

Cat. No.: B2834036
CAS No.: 1248613-93-5
M. Wt: 111.144
InChI Key: SFQMVOPDHWXMNY-UHFFFAOYSA-N
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Description

2-Cyclobutoxyacetonitrile is a chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. It belongs to the class of organic nitriles, which are widely recognized as valuable precursors and building blocks due to the versatile reactivity of the nitrile functional group . The cyano group can be transformed into other critical functional groups, including carboxylic acids, amides, and amines, enabling researchers to efficiently build complex molecular architectures from a simple scaffold . The cyclobutoxy moiety incorporated into its structure may impart unique steric and electronic properties, making it a candidate for developing novel pharmacophores and materials. In research settings, acetonitrile derivatives are frequently employed in metal-catalyzed cross-coupling reactions and cyanomethylation processes, which are powerful methods for constructing carbon-carbon bonds . These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients and agrochemicals . As a polar molecule, it can also serve as a solvent in certain specialized synthetic applications . Researchers value this compound for its potential as a synthon in the design and development of new molecular entities. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the relevant safety data sheet (SDS) before use. Specific physical, chemical, and spectroscopic data for this compound should be confirmed through laboratory analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQMVOPDHWXMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Transformational Pathways of 2 Cyclobutoxyacetonitrile

Reactivity of the Acetonitrile (B52724) Group in 2-Cyclobutoxyacetonitrile

The acetonitrile group (–CH₂CN) is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, while the adjacent methylene (B1212753) (CH₂) protons are weakly acidic, allowing for the formation of a nucleophilic carbanion. libretexts.org

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. core.ac.uk This reaction is analogous to nucleophilic additions to carbonyl compounds. testbook.com Strong, anionic nucleophiles can add directly to the nitrile carbon, while weaker, neutral nucleophiles may require acid catalysis to activate the nitrile group by protonating the nitrogen atom. core.ac.uk

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are common nucleophiles for this transformation. amanote.comresearchgate.net The addition of a Grignard reagent to an α-alkoxyacetonitrile, for instance, typically forms an intermediate ketimine, which can then be hydrolyzed to yield a ketone. amanote.com However, strongly basic reagents like organolithiums may instead cause self-condensation reactions by deprotonating the α-carbon. researchgate.net

Table 1: Examples of Nucleophilic Addition to α-Alkoxynitriles

Alkoxynitrile Reactant Nucleophile Reagent/Conditions Product Type
α-Alkoxyacetonitrile Grignard Reagent (R'MgX) 1. Diethyl ether 2. Acid Hydrolysis α-Alkoxy Ketone
α-Alkoxyacetonitrile Organolithium (R'Li) THF, -78 °C Self-condensation products

Data compiled from studies on various α-alkoxyacetonitriles. amanote.comresearchgate.netchem-soc.si

Reduction Reactions of the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine (–CH₂CH₂NH₂). This transformation is a cornerstone of synthetic organic chemistry. Common methods include catalytic hydrogenation and reduction with metal hydrides. iitm.ac.in

Catalytic hydrogenation is typically performed using catalysts like Raney Nickel, Raney Cobalt, or platinum group metals under a hydrogen atmosphere. iitm.ac.ingoogle.com Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chem-soc.si The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Table 2: Reduction of Alkoxynitriles to Alkoxyamines

Substrate Reagent/Catalyst Solvent Product
t-Butoxyacetonitrile Hydrogen (H₂) / Hydrogenation Catalyst - t-Butoxyethylamine

Data derived from general procedures for alkoxynitrile reduction. chem-soc.sigoogle.com

Hydrolysis and Derivatives Formation

The hydrolysis of the nitrile group provides a pathway to carboxamides and carboxylic acids. This reaction can be catalyzed by either acid or base. The initial product of hydrolysis is an amide (2-cyclobutoxyacetamide), which can be further hydrolyzed to the corresponding carboxylic acid (2-cyclobutoxyacetic acid) upon extended reaction times or with stronger conditions. thieme-connect.de

Enzymatic hydrolysis offers a milder and often more selective alternative. Nitrile hydratase enzymes can convert nitriles into amides, while nitrilase enzymes can directly hydrolyze nitriles to carboxylic acids. thieme-connect.de These biocatalytic methods can be highly stereoselective, which is relevant for the kinetic resolution of racemic nitriles. thieme-connect.de

[3+2] Cycloadditions Involving the Nitrile (e.g., Huisgen Cycloadditions)

Cycloaddition reactions involve the combination of two or more molecules with π-systems to form a new ring. numberanalytics.comopenstax.org The Huisgen 1,3-dipolar cycloaddition is a [3+2] cycloaddition where a 1,3-dipole reacts with a "dipolarophile" to form a five-membered heterocycle. organic-chemistry.org Nitriles, including this compound, can serve as dipolarophiles, reacting with 1,3-dipoles like azides, nitrones, or diazoalkanes. numberanalytics.comorganic-chemistry.org The reaction of an azide (B81097) with the nitrile group, for example, would yield a tetrazole ring. The copper-catalyzed version of the azide-alkyne cycloaddition is a well-known "click chemistry" reaction, and analogous principles can be applied to nitriles. organic-chemistry.orgnih.gov

Reactivity of the Cyclobutoxy Moiety in this compound

The cyclobutoxy group consists of a cyclobutane (B1203170) ring linked to the rest of the molecule via an ether oxygen. Ethers are generally quite stable and unreactive, which is why they are often used as solvents. libretexts.org However, under specific conditions, the carbon-oxygen bond can be broken.

Cleavage Reactions of the Ether Linkage

The most common reaction of ethers is cleavage by strong acids, particularly aqueous HBr and HI. libretexts.orgwikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. longdom.org Following protonation, a nucleophile (bromide or iodide ion) attacks one of the adjacent carbon atoms.

The specific mechanism, SN1 or SN2, depends on the structure of the alkyl groups attached to the ether oxygen. libretexts.org

SN2 Mechanism : If the alkyl group is primary or secondary, the cleavage typically follows an SN2 pathway where the halide ion attacks the less sterically hindered carbon. libretexts.org For this compound, attack at the methylene (–CH₂–) carbon would yield cyclobutanol (B46151) and haloacetonitrile. Attack at the secondary carbon of the cyclobutyl ring would yield 1,4-dihalobutane (after subsequent reaction of the initial cyclobutyl halide) and hydroxyacetonitrile.

SN1 Mechanism : If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction proceeds through an SN1 mechanism. libretexts.org While a secondary cyclobutyl cation is more stable than a primary one, it is not as stable as a tertiary cation, so an SN1 pathway is less likely unless promoted by specific conditions.

Cleavage can also be induced by strongly basic agents, such as organolithium compounds, although this is less common for acyclic ethers. longdom.orgresearchgate.net

Table 3: Common Reagents for Ether Cleavage

Reagent Conditions Mechanism Type
Hydroiodic Acid (HI) Heat SN1 / SN2
Hydrobromic Acid (HBr) Heat SN1 / SN2
Boron Tribromide (BBr₃) Often low temperature Lewis Acid Catalyzed

General reagents for ether cleavage reactions. libretexts.orglongdom.org

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the reaction chemistry and transformational pathways of this compound to fulfill the detailed requirements of the requested article. The search did not yield dedicated studies on the functionalization, ring-opening, rearrangement, or chemoselective transformations of this particular compound.

General principles of cyclobutane chemistry and reaction mechanisms exist; however, applying them to this compound without specific experimental or computational data from the literature would be speculative and would not meet the required standards of scientific accuracy. The provided outline demands in-depth research findings, mechanistic elucidation, and transition state analysis that are not present in the public domain for this specific molecule.

Therefore, it is not possible to generate the requested article while adhering to the strict constraints of focusing solely on this compound and providing detailed, sourced research findings for each subsection.

Mechanistic Studies of Reactions Involving this compound

Kinetic Investigations of this compound Transformations

Kinetic investigations are fundamental to understanding the rates and mechanisms of chemical reactions. doubtnut.comucalgary.ca For a compound like this compound, kinetic studies would focus on quantifying the rate at which it is consumed and its products are formed under various conditions. copernicus.orgstanford.edu These studies are crucial for optimizing reaction conditions, elucidating reaction mechanisms, and predicting the stability of the compound.

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. doubtnut.com The relationship between the rate of reaction and the concentration of reactants is described by the rate law, which is determined experimentally. h-its.org For a hypothetical reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]m[Reagent]n

A primary transformation pathway for this compound would be the hydrolysis of the nitrile group. This reaction can be catalyzed by either acid or base, and would convert the nitrile to a carboxylic acid (2-cyclobutoxyacetic acid) or a primary amide (2-cyclobutoxyacetamide) as an intermediate.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

To determine the rate law for the hydrolysis of this compound, a series of experiments would be conducted where the initial concentrations of the reactants are systematically varied. The initial rate of the reaction would be measured for each experiment. The following interactive table illustrates hypothetical data for such an investigation.

Table 1: Hypothetical Initial Rate Data for the Acid-Catalyzed Hydrolysis of this compound at 300 K

ExperimentInitial [this compound] (mol/L)Initial [H₃O⁺] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

From this hypothetical data, we can deduce the rate law. Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the acid concentration constant doubles the rate. This indicates the reaction is first-order with respect to this compound. Comparing experiments 1 and 3, doubling the acid concentration while keeping the this compound concentration constant also doubles the rate, indicating the reaction is also first-order with respect to the acid catalyst. Therefore, the hypothetical rate law would be:

Rate = k[this compound][H₃O⁺]

The rate constant, k, can be calculated using the data from any of the experiments. h-its.org Using data from experiment 1:

k = Rate / ([this compound][H₃O⁺]) = (1.5 x 10⁻⁵ mol/L·s) / (0.10 mol/L * 0.10 mol/L) = 1.5 x 10⁻³ L/mol·s

Influence of Temperature on Reaction Rate

The effect of temperature on the reaction rate is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the absolute temperature (T). mdpi.com

k = A * e(-Ea/RT)

Where 'A' is the pre-exponential factor and 'R' is the ideal gas constant. To determine the activation energy, experiments would be performed at various temperatures while keeping the reactant concentrations constant.

Table 2: Hypothetical Temperature Dependence of the Rate Constant for the Hydrolysis of this compound

Temperature (K)Rate Constant, k (L/mol·s)
3001.50 x 10⁻³
3102.95 x 10⁻³
3205.70 x 10⁻³
3301.08 x 10⁻²

This data could be used to create an Arrhenius plot (a plot of ln(k) versus 1/T), from which the activation energy can be determined from the slope of the line (Slope = -Ea/R). mdpi.com A higher temperature leads to a larger rate constant, signifying a faster reaction. mdpi.com

Other Potential Transformations

Besides hydrolysis, the ether linkage in this compound could potentially undergo cleavage under harsh acidic conditions. Kinetic investigations would help to determine the conditions under which one transformation is favored over the other. Furthermore, the α-carbon to the nitrile group could be a site for reactions, such as deprotonation followed by alkylation, although this is generally less common for simple nitriles without strong electron-withdrawing groups. Kinetic studies would be essential to quantify the rates of these competing reactions and establish the selectivity of different reaction pathways.

Spectroscopic Characterization and Elucidation of 2 Cyclobutoxyacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Cyclobutoxyacetonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular structure of this compound. Through the analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to map the atomic framework of the molecule. These analyses reveal the distinct chemical environments of the nuclei, their interconnectivity through spin-spin coupling, and subtle stereochemical details influenced by factors such as magnetic anisotropy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR spectroscopy provides specific information about the hydrogen atoms within this compound. The spectrum displays signals corresponding to the chemically non-equivalent protons in the molecule, including the methine proton of the cyclobutane (B1203170) ring attached to the oxygen atom, the methylene (B1212753) protons of the cyclobutane ring, and the methylene protons of the acetonitrile (B52724) group. The chemical shift of each signal is indicative of the local electronic environment of the proton.

The chemical shifts in the ¹H NMR spectrum of this compound are predicted based on the analysis of structurally similar compounds, such as cyclobutanol (B46151) and methoxyacetonitrile. The electron-withdrawing nature of the oxygen atom and the cyano group significantly influences the chemical shifts of adjacent protons, causing them to resonate at a lower field.

The methine proton (CH-O) on the cyclobutane ring is expected to be the most deshielded of the aliphatic protons due to its direct attachment to the electronegative oxygen atom. Its predicted chemical shift is in the range of 4.20-4.40 ppm. The protons of the methylene group adjacent to the oxygen (-OCH₂CN) are also deshielded and are anticipated to appear at approximately 4.21 ppm. chemicalbook.com The remaining methylene protons of the cyclobutane ring are expected to resonate at higher fields, in regions typical for cycloalkanes, estimated to be between 1.50 and 2.50 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm)
CH -O (cyclobutoxy) 4.20 - 4.40
O-CH₂ -CN ~4.21
Ring CH₂ 's (cyclobutoxy) 1.50 - 2.50

Spin-spin coupling in the ¹H NMR spectrum of this compound provides information about the connectivity of adjacent protons. The methine proton of the cyclobutoxy group is expected to show a complex splitting pattern due to coupling with the adjacent methylene protons on the cyclobutane ring. Similarly, the methylene protons of the cyclobutane ring will be split by their neighbors. The methylene protons of the O-CH₂-CN group, being isolated from other protons by the oxygen and cyano groups, are expected to appear as a singlet, as there are no adjacent protons to couple with.

Typical coupling constants for vicinal protons on a cyclobutane ring are in the range of 6-8 Hz. chemicalbook.com The specific coupling patterns can be complex due to the puckered nature of the cyclobutane ring, which can lead to different coupling constants for cis and trans protons relative to the substituent.

The chemical shifts of the protons in the cyclobutane ring of this compound are influenced by magnetic anisotropy. The C-C bonds of the cyclobutane ring generate a local magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to these bonds. acs.orgacs.org Protons located in the plane of the ring are generally deshielded, while those positioned above or below the plane are shielded. researchgate.net This effect, combined with the puckered conformation of the cyclobutane ring, contributes to the complexity of the proton signals and can lead to a noticeable difference in the chemical shifts of the axial and equatorial protons on the ring. nih.govethernet.edu.et The deshielding of protons in cyclobutane compared to larger cycloalkanes is a known phenomenon attributed to its ring strain and electronic structure. acs.orgnih.gov

Spin-Spin Coupling Patterns and Coupling Constants

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, showing distinct signals for each chemically unique carbon atom. This allows for the confirmation of the carbon skeleton of the molecule.

The chemical shifts in the ¹³C NMR spectrum are predicted based on known values for cyclobutanol and related structures. The carbon atom of the nitrile group (CN) is expected to resonate significantly downfield, in the range of 115-120 ppm. The methine carbon of the cyclobutoxy group (CH-O) will also be deshielded by the attached oxygen and is predicted to appear around 68-72 ppm. The carbon of the methylene group adjacent to the oxygen (O-CH₂-CN) is expected in the 58-62 ppm range. The methylene carbons of the cyclobutane ring are predicted to be in the range of 12-32 ppm, with the carbons adjacent to the CH-O group appearing more downfield than the one further away. docbrown.infospectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C N 115 - 120
C H-O (cyclobutoxy) 68 - 72
O-C H₂-CN 58 - 62
Ring C H₂'s (β to O) 28 - 32
Ring C H₂ (γ to O) 12 - 15
Heteronuclear Coupling Information

Heteronuclear coupling, the interaction between different types of nuclei (e.g., ¹³C and ¹H), is a powerful tool for assigning carbon signals and confirming structural assignments. In this compound, the primary heteronuclear couplings of interest are the one-bond (¹J_CH) and long-range (²J_CH, ³J_CH) couplings. These couplings provide direct evidence for the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H-¹³C Heteronuclear Coupling Constants in this compound

Interacting Nuclei Coupling Type Expected Coupling Constant (Hz)
Cα - Hα ¹J_CH ~140-150
C1' - H1' ¹J_CH ~145-155
C2'/C4' - H2'/H4' ¹J_CH ~130-140
C3' - H3' ¹J_CH ~130-140
C≡N - Cα ²J_CN ~5-10
C1' - Hα ²J_CH ~2-5
Cα - H1' ²J_CH ~2-5
C2'/C4' - H1' ²J_CH ~2-5
C1' - H2'/H4' ²J_CH ~2-5
Cα - H2'/H4' ³J_CH ~3-7

Note: These are estimated values based on typical ranges for similar organic molecules.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. numberanalytics.comnih.gov These experiments correlate different nuclei based on their interactions, providing a more complete picture of the molecular structure. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For this compound, COSY would show correlations between the methine proton (H1') of the cyclobutane ring and the adjacent methylene protons (H2'/H4'), as well as between the different methylene protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. numberanalytics.com It is a highly sensitive method for assigning carbon signals based on their corresponding proton resonances. ipb.pt In the HSQC spectrum of this compound, the proton at Cα would correlate with the Cα carbon, and the protons on the cyclobutane ring would correlate with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique detects couplings between protons and carbons over two or three bonds. ipb.ptrsc.org It is crucial for connecting different parts of the molecule. For instance, the protons of the methylene group (Hα) would show correlations to the nitrile carbon (C≡N) and the cyclobutoxy carbon (C1'). Similarly, the methine proton of the cyclobutane ring (H1') would show correlations to the Cα carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. numberanalytics.comnumberanalytics.com This information is vital for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal the spatial relationship between the methylene protons of the acetonitrile group and the protons on the cyclobutane ring.

The combination of these advanced NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. rsc.org

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. specac.comsavemyexams.com The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the acetonitrile group, the cyclobutane ring, and the ether linkage.

The most prominent feature in the IR spectrum of an acetonitrile-containing compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N). nih.gov This vibration typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. In conventional acetonitrile (CH₃CN), the C≡N band is observed around 2253 cm⁻¹. acs.org The exact position can be influenced by factors such as conjugation and the electronic effects of neighboring atoms.

The cyclobutane ring exhibits several characteristic vibrational modes, although they can sometimes be complex and overlap with other absorptions. researchgate.netdtic.milifo.lviv.ua The puckered conformation of the cyclobutane ring leads to specific bending and stretching vibrations. libretexts.org The C-H stretching vibrations of the cyclobutane ring typically occur in the range of 3000-2850 cm⁻¹. The C-C stretching and CH₂ bending (scissoring) vibrations are found in the fingerprint region, generally between 1475 and 1450 cm⁻¹. researchgate.net

The ether linkage (C-O-C) is characterized by a strong C-O stretching vibration. For aliphatic ethers, this absorption is typically found in the range of 1150-1085 cm⁻¹. The asymmetric C-O-C stretch is usually the most prominent and useful for identification.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Acetonitrile (C≡N) C≡N Stretch 2260 - 2240 Medium, Sharp
Alkane (C-H) C-H Stretch 3000 - 2850 Strong
Cyclobutane (CH₂) CH₂ Bend (Scissoring) ~1475 - 1450 Medium

Characteristic Vibrational Frequencies of Acetonitrile Group

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. thermofisher.com The fragmentation patterns observed in the mass spectrum offer valuable clues for structural elucidation. arizona.edu

In a typical electron ionization (EI) mass spectrum, the this compound molecule will first lose an electron to form a molecular ion (M⁺·). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule.

Common fragmentation pathways for this compound would likely include:

α-Cleavage: This is a common fragmentation pathway for ethers. The bond between the α-carbon (the CH₂ of the acetonitrile group) and the ether oxygen can break, or the bond between the cyclobutyl ring and the ether oxygen can cleave. Cleavage of the C-O bond on the acetonitrile side would lead to the loss of a ·CH₂CN radical, resulting in a cyclobutoxy cation.

Loss of the Cyclobutyl Ring: The cyclobutane ring can be lost as a neutral molecule (cyclobutene) or as a radical. A common fragmentation for cyclic ethers is the loss of an alkene, which in this case would be cyclobutene, through a rearrangement process.

Fragmentation of the Cyclobutane Ring: The cyclobutane ring itself can undergo fragmentation, typically breaking into two ethylene (B1197577) molecules. This is a characteristic fragmentation pattern for cyclobutane derivatives. researchgate.net

Loss of Acetonitrile: The entire acetonitrile group could be lost as a neutral molecule or radical, depending on the rearrangement.

The use of tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and then inducing further fragmentation. wikipedia.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Likely Fragmentation Pathway
111 [C₆H₉NO]⁺· Molecular Ion (M⁺·)
83 [C₅H₇O]⁺ Loss of ·CN
71 [C₄H₇O]⁺ Loss of ·CH₂CN (α-cleavage)
57 [C₄H₉]⁺ Cyclobutyl cation
56 [C₄H₈]⁺· Cyclobutene radical cation (from rearrangement)
55 [C₄H₇]⁺ Loss of H from cyclobutene
41 [C₂H₃N]⁺· Acetonitrile radical cation

Note: The m/z values are based on the most common isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. spectralworks.com For this compound, HRMS would confirm its molecular formula, C₆H₉NO, by providing an exact mass measurement.

The theoretical exact mass of the molecular ion [M]⁺• of this compound is calculated to be 111.06841 u. An HRMS instrument can measure this value with high accuracy, typically to within a few parts per million (ppm), which is essential for distinguishing it from other compounds with the same nominal mass. libretexts.orgmdpi.com

Expected Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. tutorchase.com The molecular ion peak for aliphatic ethers and simple nitriles can be weak or even absent due to their propensity for fragmentation. miamioh.edulibretexts.orgmsu.edu The fragmentation of this compound is expected to be dominated by cleavage events characteristic of ethers. miamioh.eduscribd.com

The primary fragmentation pathway for ethers is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. miamioh.eduscribd.com This process leads to the formation of a stable oxonium ion. For this compound, two main α-cleavage pathways are anticipated:

Loss of a cyanomethyl radical (•CH₂CN), resulting in a cyclobutyloxonium ion.

Loss of a cyclobutyl radical (•C₄H₇), leading to a cyanomethyloxonium ion.

Additional fragmentation can occur, including the characteristic breakdown of the cyclobutane ring. The table below details the predicted major fragments for this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Fragment Ion Structure Molecular Formula Theoretical Exact Mass (u) Fragmentation Pathway
[C₆H₉NO]⁺• C₆H₉NO 111.06841 Molecular Ion
[C₄H₇O]⁺ C₄H₇O 71.04969 α-cleavage: Loss of •CH₂CN
[C₂H₂NO]⁺ C₂H₂NO 56.01364 α-cleavage: Loss of •C₄H₇
[C₄H₇]⁺ C₄H₇ 55.05478 Heterolytic cleavage of C-O bond
[C₂H₄]⁺• C₂H₄ 28.03130 Fragmentation of cyclobutyl ring

Computational Chemistry Investigations of 2 Cyclobutoxyacetonitrile

Quantum Chemical Calculations on 2-Cyclobutoxyacetonitrile

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to predict a wide range of molecular properties. taylor.edu These methods, which range from highly accurate ab initio techniques to more computationally efficient Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecule. wikipedia.orgdtic.mil For this compound, these calculations can elucidate its electronic configuration, conformational preferences, and spectroscopic signatures. The primary output of these calculations is the energy of the molecule and its wavefunction or electron density, from which numerous other properties can be derived.

The electronic structure of a molecule describes the distribution and energy of its electrons within atomic or molecular orbitals. wikipedia.org Determining the electronic structure of this compound is fundamental to understanding its reactivity, bonding, and optical properties. Quantum chemical methods calculate the molecular orbitals (MOs), most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and the energy required for electronic excitation. nih.gov

The process involves defining the molecule's geometry and then using a theoretical model and a basis set to approximate the electronic wavefunction and energy. sioc-journal.cn The resulting electron density map reveals regions of high and low electron concentration, indicating nucleophilic and electrophilic sites, respectively. For this compound, this would highlight the electronegative nitrogen of the nitrile group and the oxygen of the ether linkage as regions of high electron density.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

This table illustrates the type of data obtained from electronic structure calculations, which are crucial for predicting chemical reactivity. nih.gov

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the outermost electron; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and electronic transition energy.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. libretexts.org For this compound, key rotations would occur around the C-O bond of the ether and the adjacent C-C bond. These rotations are not entirely free, as they are hindered by torsional strain and steric interactions between substituent groups. libretexts.org

To map these energetic changes, a potential energy surface (PES) is calculated. nih.gov A PES is a multidimensional surface that relates the potential energy of a molecule to its geometry. youtube.com By systematically varying specific dihedral angles and calculating the energy at each point, a conformational energy landscape can be constructed. The low-energy regions on this surface correspond to stable conformers (isomers), while the peaks represent transition states between them. arxiv.org For this compound, this analysis would reveal the most stable arrangement of the cyclobutyl ring relative to the acetonitrile (B52724) group.

Table 2: Illustrative Relative Energies of this compound Conformers

This table shows hypothetical energy differences between possible conformers, as would be determined from a Potential Energy Surface scan.

Conformer (Defined by Dihedral Angle)Relative Energy (kJ/mol)Population at 298 K (%)
Anti (180°)0.075%
Gauche (60°)5.024%
Eclipsed (0°)20.0<1%

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a vital tool for structure verification. lehigh.edu

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. nih.gov These calculations provide theoretical spectra that can be compared with experimental results to confirm the molecular structure of this compound.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the strong C≡N stretch of the nitrile group and the C-O-C stretching of the ether.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions. lehigh.edu Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra, calculating the excitation energies and oscillator strengths that correspond to absorption maxima (λmax). nih.gov

Table 3: Predicted Spectroscopic Data for this compound

This table provides an example of the kind of spectroscopic data that can be generated computationally to aid in experimental characterization. utexas.eduspectroscopyonline.com

SpectroscopyParameterPredicted Value (Illustrative)
¹³C NMRChemical Shift (C≡N)118 ppm
¹H NMRChemical Shift (O-CH)4.1 ppm
IRVibrational Frequency (C≡N Stretch)2255 cm⁻¹
UV-Visλmax210 nm

Density Functional Theory (DFT) is a class of computational methods that models the electronic structure of many-body systems. wikipedia.org It has become exceedingly popular in chemistry and materials science due to its favorable balance of accuracy and computational cost. nih.gov Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. taylor.edu

The applications of DFT for studying this compound are extensive and cover all the topics mentioned previously:

Geometry Optimization: Finding the lowest energy structure.

Electronic Properties: Calculating orbital energies, charge distribution, and reactivity descriptors. mdpi.com

Vibrational Frequencies: Predicting IR and Raman spectra.

Spectroscopy: Simulating NMR and UV-Vis spectra. nih.gov

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. youtube.com Common functionals like B3LYP are often paired with basis sets like 6-311++G(d,p) to provide reliable predictions for organic molecules. nih.gov

The term ab initio, Latin for "from the beginning," refers to computational methods derived directly from theoretical principles without the inclusion of experimental data. libretexts.orgwikipedia.org These methods solve the Schrödinger equation and form a systematic hierarchy where, in principle, the exact solution can be approached by improving the level of theory and the basis set. dtic.mil

The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, systematically account for this correlation. These include Møller-Plesset perturbation theory (e.g., MP2) and the highly accurate Coupled Cluster (CC) methods, such as CCSD(T). researchgate.net While computationally very demanding, these high-level methods are invaluable for benchmarking the results obtained from more approximate methods like DFT for smaller molecules such as this compound. libretexts.orgwikipedia.org

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of a molecule's motion over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and thermodynamic properties. frontiersin.org

For this compound, an MD simulation would model the vibrations, rotations, and translations of the molecule, revealing its dynamic behavior. By running the simulation for a sufficient length of time, one can explore the molecule's conformational landscape —a representation of all accessible conformations and the transitions between them. nih.govbiorxiv.org This approach goes beyond the static potential energy surface by incorporating the effects of temperature and, if included, a solvent environment. The resulting trajectory provides a statistical view of which conformations are most populated and how quickly the molecule transitions between them, offering a deeper understanding of its flexibility and behavior in a realistic setting. nih.gov

Mechanistic Pathways and Reaction Energetics via Computational Methods

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, offering insights into transient structures and energy changes that are often difficult to capture experimentally. For reactions involving the formation or transformation of this compound, computational methods can map out the most likely mechanistic pathways and quantify the associated energy barriers.

The synthesis of this compound can be envisioned through a Williamson ether synthesis, a classic S\textsubscript{N}2 reaction. scienceinfo.comtaylorandfrancis.commasterorganicchemistry.com In this approach, a cyclobutoxide anion would act as the nucleophile, attacking an electrophilic carbon atom of a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile). This reaction proceeds via a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks. masterorganicchemistry.comwikipedia.org

Density Functional Theory (DFT) is a commonly employed computational method for investigating such reaction mechanisms. rsc.org It allows for the calculation of the potential energy surface, identifying the structures of reactants, products, and, crucially, the transition state. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in its kinetic feasibility. rsc.orgnih.gov

Transition State Characterization

The transition state in a chemical reaction represents the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. ucsd.edu For the S\textsubscript{N}2 synthesis of this compound, the transition state would feature a pentacoordinate carbon atom. masterorganicchemistry.compressbooks.pub In this structure, the oxygen atom of the incoming cyclobutoxide and the leaving halide group are partially bonded to the methylene (B1212753) carbon of the acetonitrile moiety. This arrangement typically adopts a trigonal bipyramidal geometry. wikipedia.orgucsd.edu

Computational characterization of this transition state involves locating a first-order saddle point on the potential energy surface, which is a structure with exactly one imaginary vibrational frequency. sci-hub.se This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. The geometry of the transition state is influenced by steric and electronic factors. For instance, the approach of the nucleophile occurs from the "backside" relative to the leaving group, leading to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.comucsd.edu

The stability of the transition state is a critical determinant of the reaction rate. Factors that stabilize the transition state, such as favorable orbital overlap and charge distribution, will lower the activation energy and accelerate the reaction. wikipedia.org Computational studies can analyze these factors in detail, providing a quantitative understanding of the reaction's kinetics. rsc.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of the transition state for the reaction between sodium cyclobutoxide and chloroacetonitrile.

ParameterValueUnit
Activation Energy (ΔG‡)22.5kcal/mol
C-O Bond Distance (forming)2.15Å
C-Cl Bond Distance (breaking)2.30Å
O-C-Cl Angle178.5degrees
Imaginary Frequency-350cm⁻¹

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction as it proceeds from reactants to products through the transition state. nih.gov This analysis provides a continuous path on the potential energy surface, confirming that the identified transition state indeed connects the desired reactants and products. sci-hub.se

The reaction coordinate diagram plots the energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. For the synthesis of this compound, the diagram would show the energy of the separate reactants (cyclobutoxide and haloacetonitrile), rising to a maximum at the transition state, and then decreasing to the energy of the products (this compound and the halide salt). acs.org

Computational approaches like the United Reaction Valley Approach (URVA) can further dissect the reaction mechanism into distinct phases, such as the initial contact between reactants, preparation for bond formation/cleavage, the chemical transformation itself within the transition state phase, and finally product adjustment and separation. acs.org This detailed analysis offers a deeper understanding of the chemical processes involved at each stage of the reaction. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Related Cyclobutane (B1203170) and Nitrile Compounds

QSAR/QSPR models are developed by first calculating a set of molecular descriptors for a series of compounds with known activities or properties. imist.ma These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govfrontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed activity or property. nih.govnih.gov

For cyclobutane derivatives, QSPR models have been successfully developed to predict thermodynamic properties like entropy, thermal energy, and heat capacity. nih.gov These models often use constitutional, topological, and ring descriptors to achieve high predictive accuracy. nih.gov Similarly, QSAR studies on cyclohexane (B81311) derivatives have been used to predict their inhibitory activity against various biological targets, employing a combination of physicochemical and electronic descriptors. nih.govfrontiersin.org

For nitrile-containing compounds, QSAR models have been instrumental in predicting their toxicity. psu.edumdpi.comnih.gov For instance, the toxicity of nitriles to certain algae has been correlated with descriptors like the energy of the lowest unoccupied molecular orbital (Elumo) and the hydrophobicity (log Kow). psu.edu Such studies have shown that the toxicity of nitriles can be influenced by factors like the presence of halogen substituents. psu.edu Other QSAR studies on N-nitroso compounds have identified the nitrile substructure as a potential contributor to high toxicity. nih.govmdpi.com

The predictive power of these models is assessed through rigorous internal and external validation techniques. mdpi.com A well-validated QSAR/QSPR model can be used to predict the properties of new or untested compounds, thereby guiding synthetic efforts and prioritizing compounds for experimental testing. imist.ma

The table below presents a hypothetical example of descriptors that might be used in a QSPR model to predict a property like the boiling point for a series of small ether-nitrile compounds.

CompoundMolecular Weight (g/mol)LogPPolar Surface Area (Ų)Predicted Boiling Point (°C)
Methoxyacetonitrile71.08-0.4532.99120
Ethoxyacetonitrile85.100.0832.99135
Propoxyacetonitrile99.130.6132.99150
This compound111.140.8532.99165

Advanced Applications of 2 Cyclobutoxyacetonitrile in Organic Synthesis

2-Cyclobutoxyacetonitrile as a Synthetic Building Block

In organic synthesis, a "building block" refers to a chemical compound with reactive functional groups that can be used for the modular assembly of more complex molecular architectures. nih.gov These reagents are chosen for their ability to participate in reliable and high-yielding reactions to form new chemical bonds. This compound, with its distinct cyclobutoxy and nitrile functionalities, serves as a valuable C2 synthon, introducing a cyclobutoxyethyl fragment into a target molecule.

The primary role of this compound as a building block is demonstrated in its conversion to other functional groups, most notably through the transformation of the nitrile group. The nitrile moiety is a versatile precursor for various chemical entities, including amines, carboxylic acids, and, significantly, tetrazoles.

One of the most powerful applications of nitriles in medicinal chemistry is their use in the synthesis of 5-substituted 1H-tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, often sodium azide. ajgreenchem.comnih.gov This reaction is of high interest because the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. thieme-connect.com

The synthesis of 5-(cyclobutoxymethyl)-1H-tetrazole from this compound exemplifies its utility as a synthetic building block. This reaction can be catalyzed by a variety of agents under different conditions, as summarized in the table below.

Table 1: Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles

Catalyst Azide Source Solvent Temperature (°C) Reaction Time Yield (%) Reference
Zinc Salts (e.g., ZnBr₂) NaN₃ Water 100 24-48 h >90 organic-chemistry.org
SO₃H-carbon NaN₃ DMF 100 6 h 92 ajgreenchem.com
Cobalt(II) Complex NaN₃ DMSO 110 12 h ~99 nih.gov
L-proline NaN₃ DMF 110 1-2 h 85-95 thieme-connect.com
CuSO₄·5H₂O NaN₃ DMSO 120 0.5-5 h High scielo.br
SnCl₂ NaN₃ DMF 120 6 h 90 rsc.org

This table presents general conditions for the conversion of various nitriles to tetrazoles; specific optimization may be required for this compound.

The resulting compound, 5-(cyclobutoxymethyl)-1H-tetrazole, is a key intermediate for further functionalization, demonstrating the role of this compound in building molecular complexity.

Stereoselective Synthesis Utilizing this compound

Stereoselective synthesis refers to a chemical reaction in which one stereoisomer is preferentially formed over all other possible stereoisomers. slideshare.netinflibnet.ac.in This control over the three-dimensional arrangement of atoms is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. ucr.edu Stereoselectivity can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.ch

In the context of this compound, opportunities for stereoselective synthesis arise from modifications that introduce chiral centers into the molecule. The parent molecule itself is achiral. However, if a substituent were introduced on the cyclobutane (B1203170) ring, or if the α-carbon (the carbon adjacent to the nitrile group) were functionalized, new stereogenic centers would be created.

For instance, a hypothetical hydroxylation of the cyclobutane ring could lead to chiral cyclobutanol (B46151) derivatives. Subsequent reactions involving the nitrile group of this chiral molecule could proceed with diastereoselectivity, where the existing chiral center on the ring influences the stereochemical outcome of the new center being formed. This is a form of substrate-controlled stereoselection.

Alternatively, a reaction could be designed to occur enantioselectively at the α-position. For example, an enantioselective alkylation of the α-carbon, using a chiral base or a phase-transfer catalyst, could produce an enantioenriched α-substituted cyclobutoxyacetonitrile. This product, with its defined stereocenter, could then be carried forward in a synthetic sequence.

While specific documented examples of stereoselective reactions starting directly with this compound are not prevalent in readily available literature, the principles of stereoselective synthesis strongly suggest its potential as a substrate for such transformations once a chiral element is incorporated. ethz.chmsu.edu

Derivatization Strategies for Complex Molecular Architectures

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties or functionalities. ntu.edu.sg For this compound, derivatization strategies can target either the nitrile group or the cyclobutoxy moiety to build more complex molecules.

Derivatization of the Nitrile Group: The nitrile group is a versatile functional handle for a wide range of chemical transformations beyond the tetrazole synthesis mentioned previously. mdpi.com

Reduction to Amines: The nitrile can be reduced to a primary amine, (2-cyclobutoxyethyl)amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, opening pathways for amide bond formation, alkylations, and other amine-related chemistry.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-cyclobutoxyacetic acid. This transformation converts the neutral nitrile into an acidic functional group, which can then be used to form esters, amides, or acid chlorides.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup. This is a powerful carbon-carbon bond-forming reaction that attaches a new organic fragment to the original molecule. libretexts.org

Derivatization of the Cyclobutoxy Moiety: The cyclobutane ring, while generally stable, can also be a site for derivatization.

Ring Opening: Under certain conditions, the strained four-membered ring can undergo ring-opening reactions, providing access to linear alkyl chains with specific functionalization patterns.

Functionalization: While less reactive than other parts of the molecule, the C-H bonds on the cyclobutane ring could potentially be functionalized through radical reactions or directed metallation-based strategies, although these would likely require specialized conditions. rsc.org

A key derivatization, as previously discussed, is the [3+2] cycloaddition with sodium azide to form 5-(cyclobutoxymethyl)-1H-tetrazole. scielo.brresearchgate.net This specific derivative is a valuable building block in its own right, particularly for applications in medicinal chemistry where the tetrazole ring serves as a bioisostere of a carboxylic acid. thieme-connect.com

Role in Multi-Step Organic Synthesis

Multi-step synthesis involves a sequence of chemical reactions to convert a readily available starting material into a more complex target molecule. nih.govwikipedia.org The planning of such a sequence, often guided by retrosynthetic analysis, is a cornerstone of organic chemistry. slideshare.net this compound can serve as an effective starting point in multi-step syntheses designed to create complex targets containing the cyclobutoxyethyl motif.

A prime example of its role can be illustrated in a synthetic sequence that leverages the derivatives discussed previously.

Step 1: Tetrazole Formation. this compound is converted into 5-(cyclobutoxymethyl)-1H-tetrazole via a catalyzed cycloaddition with sodium azide. nih.govorganic-chemistry.org This initial step transforms the simple nitrile into a more complex heterocyclic system.

Step 2: N-Alkylation or Arylation. The resulting tetrazole has two nitrogen atoms that can be functionalized. Regioselective alkylation or arylation can be achieved to produce either 1,5- or 2,5-disubstituted tetrazoles, adding another layer of complexity and providing specific isomers for biological testing or further reactions.

Step 3: Further Functionalization. The newly introduced substituent on the tetrazole ring could itself contain functional groups amenable to further reactions (e.g., ester hydrolysis, cross-coupling reactions), allowing for the extension of the molecular framework.

Consider a hypothetical multi-step synthesis targeting a potential bioactive molecule. The synthesis could begin with this compound. This is first converted to the corresponding tetrazole. This intermediate could then be coupled with another molecule, for instance, through an N-arylation reaction. If the aryl group contains an ester, a subsequent hydrolysis step would yield a carboxylic acid, resulting in a final complex molecule with multiple functional groups and potential points for biological interaction. This sequence showcases how this compound acts as the foundational piece upon which a more elaborate structure is built. nih.gov

Applications in Annulation Reactions

Annulation (or annelation) reactions are processes in which a new ring is constructed onto a pre-existing molecule. juniperpublishers.com The Robinson annulation is a classic and powerful example, involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring containing an α,β-unsaturated ketone. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

While direct participation of this compound in a Robinson annulation is not typical, its derivatives can be envisioned as key components in such ring-forming strategies. For a Robinson annulation to occur, the reactants are generally a Michael acceptor (an α,β-unsaturated ketone) and a Michael donor (an enolate, often from a ketone or β-dicarbonyl compound). csbsju.edu

A hypothetical application could involve first converting the nitrile group of this compound into a ketone. This could be achieved via reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis. The resulting ketone, 1-cyclobutoxypropan-2-one, could then serve as the Michael donor in a Robinson annulation.

Hypothetical Robinson Annulation Scheme:

Enolate Formation: The ketone derivative, 1-cyclobutoxypropan-2-one, is treated with a base (e.g., sodium ethoxide) to generate an enolate.

Michael Addition: This enolate then adds to a Michael acceptor, such as methyl vinyl ketone. This conjugate addition forms a 1,5-diketone intermediate.

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the basic reaction conditions, undergoes an intramolecular aldol reaction. An enolate forms at one of the ketone's α-carbons and attacks the other ketone carbonyl, forming a six-membered ring.

Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating to yield the final product, a substituted α,β-unsaturated cyclohexenone ring fused to the initial structure.

This sequence demonstrates how this compound, after a simple functional group transformation, can be used to construct complex polycyclic systems, a common feature in natural products like steroids and terpenes. juniperpublishers.commasterorganicchemistry.com

Photochemical Applications Involving this compound

Photochemistry utilizes light energy to induce chemical reactions, often accessing unique, high-energy intermediates and reaction pathways that are not achievable through thermal methods. mdpi.commasterorganicchemistry.com The applications of this compound in this area primarily involve the photochemical behavior of its derivatives, particularly the tetrazole formed from the nitrile group.

Diaryltetrazoles are known to be photoactivatable precursors of nitrile imines, which are highly reactive 1,3-dipoles. nih.gov Upon irradiation with UV light, these tetrazoles can lose a molecule of nitrogen (N₂) to generate the nitrile imine intermediate. This intermediate can then rapidly undergo cycloaddition reactions with various dipolarophiles, such as alkenes.

A potential photochemical application of this compound would proceed through its derivative, 5-(cyclobutoxymethyl)-1-phenyl-1H-tetrazole (assuming N-phenylation of the tetrazole).

Photoactivation: Irradiation of this tetrazole derivative with UV light would induce the cleavage of the tetrazole ring and elimination of N₂, generating a nitrile imine intermediate.

[3+2] Cycloaddition: This highly reactive nitrile imine can be trapped in situ by an alkene. This [3+2] cycloaddition reaction would form a pyrazoline ring, a five-membered heterocycle.

This photoinduced tetrazole-alkene cycloaddition is a powerful tool in bioorthogonal chemistry for labeling biomolecules. nih.gov Furthermore, photochemical [2+2] cycloadditions are a well-established method for forming cyclobutane rings. rsc.orgresearchgate.netrsc.org While the cyclobutoxy group itself is not photoreactive in this manner, other parts of a more complex molecule derived from this compound could be designed to participate in such reactions, for instance, if an α,β-unsaturated ketone moiety were introduced elsewhere in the structure. The input of light provides a way to create strained and complex molecules that are often difficult to assemble using standard ground-state chemistry. rsc.org

Table of Compounds

Compound Name
This compound
5-(cyclobutoxymethyl)-1H-tetrazole
Sodium azide
Zinc bromide
L-proline
Copper(II) sulfate (B86663) pentahydrate
Tin(II) chloride
Lithium aluminum hydride
(2-cyclobutoxyethyl)amine
2-cyclobutoxyacetic acid
Methylmagnesium bromide
1-cyclobutoxypropan-2-one
Methyl vinyl ketone
Sodium ethoxide

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Cyclobutoxyacetonitrile

Atom Economy in Synthetic Routes to 2-Cyclobutoxyacetonitrile

Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste byproducts. Several plausible synthetic routes to this compound can be evaluated based on this principle.

Route 1: Williamson-Type Ether Synthesis followed by Cyanation

A traditional approach involves two main steps: the formation of a cyclobutoxymethyl halide, followed by nucleophilic substitution with a cyanide salt (Kolbe nitrile synthesis). ajgreenchem.com

Step 1 (Etherification): Cyclobutanol (B46151) + Formaldehyde + HCl → Cyclobutoxymethyl chloride + H₂O

Step 2 (Cyanation): Cyclobutoxymethyl chloride + NaCN → this compound + NaCl

This route suffers from poor atom economy primarily due to the formation of stoichiometric inorganic salt waste (NaCl) in the cyanation step. numberanalytics.com

Route 2: Direct Alkylation of a Cyanide Source

This approach involves the reaction of a cyclobutoxy-containing electrophile with a cyanide source. A common method is the reaction of an alkyl halide with an alkali metal cyanide. numberanalytics.com For instance, reacting cyclobutoxymethyl chloride with sodium cyanide yields the desired product but also sodium chloride as a byproduct.

Route 3: Catalytic Aerobic Oxidation of 2-Cyclobutoxyethanol

A significantly greener alternative is the direct synthesis from the corresponding alcohol, 2-cyclobutoxyethanol. Modern catalytic methods allow for the aerobic oxidation of primary alcohols to nitriles using ammonia (B1221849) as the nitrogen source. organic-chemistry.orgacs.org

This catalytic route is highly atom-economical, as the only byproduct is water. organic-chemistry.org It avoids the use of stoichiometric reagents and the generation of salt waste.

Data Table: Comparison of Atom Economy in Synthetic Routes

Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Route 2 (Nucleophilic Substitution) Cyclobutoxymethyl chloride, Sodium CyanideThis compoundSodium Chloride65.7%
Route 3 (Catalytic Oxidation) 2-Cyclobutoxyethanol, Ammonia, OxygenThis compoundWater75.5%

Calculations are based on molecular weights: this compound (111.16 g/mol ), Cyclobutoxymethyl chloride (120.58 g/mol ), Sodium Cyanide (49.01 g/mol ), Sodium Chloride (58.44 g/mol ), 2-Cyclobutoxyethanol (116.16 g/mol ), Ammonia (17.03 g/mol ), Oxygen (32.00 g/mol ), Water (18.02 g/mol ).

The data clearly shows that the catalytic oxidation route offers a significant improvement in atom economy over the traditional nucleophilic substitution pathway.

Solvent Selection and Alternatives for this compound Chemistry

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov

Traditional nucleophilic substitution reactions, such as the Kolbe synthesis of nitriles or Williamson ether synthesis, are often performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). byjus.comlibretexts.org However, these solvents have associated health risks and disposal challenges. d-nb.info

Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives. nih.gov For the synthesis of this compound, several greener solvents could be employed.

Bio-based Solvents : Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), are excellent alternatives to traditional ethers like THF or 1,4-dioxane. sigmaaldrich.com Dihydropinene (pinane), a bio-based solvent, has also emerged as a potential replacement for toluene. sigmaaldrich.com

Polyethylene Glycol (PEG) : PEG and its aqueous solutions have been shown to be effective media for nucleophilic substitution reactions, offering advantages such as non-toxicity, biodegradability, and recyclability. nih.gov

Ionic Liquids (ILs) : Ionic liquids, particularly those like 1-butyl-3-methylimidazolium ([bmim]) salts, can act as both the solvent and the nucleophilic reagent source in substitution reactions, eliminating the need for additional solvents and simplifying the process. organic-chemistry.org

Data Table: Solvent Alternatives for Nucleophilic Substitution

Solvent Class Traditional Solvents Greener Alternatives Key Advantages of Alternatives
Polar Aprotic DMF, DMSO, AcetonitrileCyrene, N,N'-dimethylpropyleneurea (DMPU)Bio-derived, lower toxicity
Ethers THF, 1,4-Dioxane, Diethyl Ether2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME)Higher boiling point, resists peroxide formation, often bio-derived sigmaaldrich.com
Aromatic Benzene, TolueneAnisole, DihydropineneLower toxicity, renewable source (Dihydropinene) sigmaaldrich.com
Aqueous/Recyclable N/AWater with surfactants, Polyethylene Glycol (PEG), Ionic Liquids (ILs)Reduced VOCs, non-flammable, potential for catalyst/solvent recycling nih.govorganic-chemistry.orgacs.org

An even more sustainable approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions offer significant benefits, including reduced waste, lower costs, simplified work-up procedures, and often, accelerated reaction rates. ajgreenchem.com

The synthesis of nitriles from aldehydes, a potential pathway to derivatives of this compound, has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation. niscpr.res.inniscpr.res.in For example, aldehydes can be converted to nitriles using hydroxylamine (B1172632) hydrochloride and a catalyst like pyridine (B92270) or a deep eutectic solvent (DES) without any additional bulk solvent. organic-chemistry.orgorganic-chemistry.org A deep eutectic mixture of choline (B1196258) chloride and urea, for instance, can act as both an eco-friendly catalyst and reaction medium for nitrile synthesis. organic-chemistry.org Such methods could be adapted for the synthesis of this compound, representing a significant step towards a truly green process.

Use of Environmentally Benign Solvents

Catalysis in Green Synthesis of this compound and Derivatives

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, greater selectivity, and lower energy consumption, all while minimizing waste by replacing stoichiometric reagents. bohrium.com

Sustainable catalysis focuses on using catalysts that are abundant, non-toxic, and ideally, recyclable.

Phase-Transfer Catalysis (PTC) : For nucleophilic substitution reactions like the Kolbe synthesis, phase-transfer catalysts are invaluable. scribd.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or crown ethers can facilitate the transfer of the cyanide anion from an aqueous phase to an organic phase containing the alkyl halide. alfa-chemistry.comwikipedia.org This allows the use of water as a solvent, reduces the need for anhydrous conditions, and can accelerate the reaction, making the process greener. wikipedia.orgslideshare.net

Heterogeneous Catalysis : The use of solid, reusable catalysts simplifies product purification and catalyst recovery. For the etherification step, solid acid or base catalysts can be employed. For the synthesis of nitriles from alcohols (Route 3), heterogeneous copper-based catalysts on supports like carbon or alumina (B75360) have shown high efficacy in aerobic oxidation, allowing for easy separation and reuse. researchgate.net Similarly, Al-Ni-P heterogeneous catalysts have been developed for the green synthesis of ethers. mdpi.com

Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions. Aldoxime dehydratases, for example, provide a cyanide-free route to nitriles from aldoximes, which can be formed from aldehydes. mdpi.com This biocatalytic approach operates at ambient temperature and pressure, representing a highly sustainable pathway.

Data Table: Catalytic Systems for this compound Synthesis

Synthetic Step Catalyst Type Example Catalyst Green Advantage
Ether Synthesis (Williamson) Phase-Transfer CatalystTetrabutylammonium bromideEnables use of biphasic systems (e.g., water/organic), milder conditions. numberanalytics.com
Ether Synthesis (from Esters) Heterogeneous Metal CatalystPlatinum-Molybdenum on Zirconium OxideHigh efficiency, clean, reusable catalyst for ether formation. eurekalert.org
Nitrile Synthesis (from Halide) Phase-Transfer CatalystQuaternary Ammonium SaltsFacilitates nucleophilic substitution in greener solvent systems. wikipedia.orglittleflowercollege.edu.in
Nitrile Synthesis (from Alcohol) Homogeneous Metal-Ligand ComplexCuI / TEMPOUses air as the oxidant, mild conditions, high atom economy. organic-chemistry.orgacs.org
Nitrile Synthesis (from Aldoxime) Biocatalyst (Enzyme)Aldoxime DehydrataseCyanide-free, operates in water at ambient temperature, highly selective. mdpi.com

A primary goal of green catalysis is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives. bohrium.com

The synthesis of this compound provides a clear example.

Traditional Routes : Route 2 (nucleophilic substitution) requires at least a stoichiometric amount of sodium cyanide, a highly toxic reagent, and produces an equivalent amount of sodium chloride waste. The Williamson ether synthesis similarly requires a stoichiometric amount of base to deprotonate the alcohol.

Catalytic Routes : The catalytic aerobic oxidation of 2-cyclobutoxyethanol (Route 3) is a prime example of minimizing stoichiometric reagents. Here, a small, recyclable amount of a copper catalyst is used. organic-chemistry.orgacs.org The primary oxidant is molecular oxygen from the air, which is the ultimate "green" reagent. The nitrogen is sourced from ammonia. This process avoids the use of toxic cyanide salts and generates water as the only theoretical byproduct, drastically reducing the environmental footprint and improving the process mass intensity (PMI). organic-chemistry.org This shift from stoichiometric to catalytic processes is fundamental to developing sustainable chemical manufacturing.

Development of More Sustainable Catalytic Systems

Energy Efficiency in Reactions Involving this compound

The sixth principle of green chemistry emphasizes designing for energy efficiency, recognizing that energy consumption has significant environmental and economic impacts. vt.edu Chemical syntheses should ideally be conducted at ambient temperature and pressure to minimize energy requirements for heating, cooling, or operating under pressurized or vacuum conditions. hansrajcollege.ac.in

For the synthesis of this compound, energy efficiency can be achieved through several strategies:

Catalysis: The use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and reducing reaction times. acs.org This is a significant improvement over traditional methods that may require prolonged heating to achieve acceptable yields.

Microwave-Assisted Synthesis: Microwave irradiation can sometimes dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods.

Interactive Data Table: Conceptual Energy Input Comparison

This table provides a conceptual comparison of energy inputs for different synthetic approaches to this compound.

Synthetic Method Typical Reaction Temperature Typical Reaction Time Relative Energy Demand
Traditional Thermal Method 80-100 °C8-12 hoursHigh
Catalytic Method 40-60 °C2-4 hoursMedium
Microwave-Assisted Synthesis 80-120 °C (localized)5-15 minutesLow

Use of Renewable Feedstocks for Precursors of this compound

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. ijset.in The precursors for this compound are cyclobutanol and an acetonitrile equivalent. Traditionally, these are derived from petrochemical sources. A green chemistry approach would explore pathways from biomass. heraeus-precious-metals.comrsc.org

Cyclobutanol Precursors: While the direct synthesis of four-membered rings from biomass is challenging, research into converting biomass-derived platform chemicals is ongoing. For example, C4 sugars or furfural (B47365) derivatives, which can be obtained from lignocellulosic biomass, could potentially serve as starting points for multi-step syntheses of cyclobutane (B1203170) structures through advanced catalytic or fermentation processes. nrel.govnih.gov

Acetonitrile Precursors: Acetonitrile can be produced as a by-product of acrylonitrile (B1666552) manufacture. Greener routes could involve the ammonoxidation of bio-ethanol or the catalytic conversion of syngas (derived from biomass gasification) and ammonia. mdpi.com

Interactive Data Table: Potential Renewable Feedstocks

Precursor Traditional Source Potential Renewable Feedstock Potential Conversion Pathway
Cyclobutanol PetroleumLignocellulose (e.g., wood, corn stover) heraeus-precious-metals.comiiasa.ac.atFermentation/catalysis of C4 sugars; Catalytic upgrading of furfural derivatives.
Acetonitrile Propylene (via Acrylonitrile)Bio-ethanol; Biomass (Syngas)Ammonoxidation of ethanol; Catalytic conversion of syngas and ammonia.

Design for Degradation and End-of-Life Considerations for Products Incorporating this compound

The tenth principle of green chemistry states that chemical products should be designed to break down into innocuous products at the end of their functional life and not persist in the environment. acs.orgwordpress.com This involves understanding and designing for degradation mechanisms like biodegradation, hydrolysis, and photolysis. aecsystemsusa.com

For this compound, the primary points of metabolic attack would be the ether linkage and the nitrile group.

Nitrile Group Biodegradation: The nitrile group (-C≡N) is known to be biodegradable by certain microorganisms. frontiersin.org The enzymatic degradation can occur via two main pathways:

Nitrilase Pathway: A nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid (2-cyclobutoxyacetic acid) and ammonia. d-nb.info

Nitrile Hydratase/Amidase Pathway: A nitrile hydratase first converts the nitrile to an amide (2-cyclobutoxyacetamide), which is then hydrolyzed by an amidase to the carboxylic acid and ammonia. frontiersin.org These pathways are utilized in nature by bacteria and fungi to detoxify nitrile compounds. nih.gov

Ether Linkage and Cyclobutane Ring: The ether linkage is generally stable but can be cleaved by certain microorganisms. The biodegradability of the cyclobutane ring itself is less certain and may be slower than the degradation of the functional groups. Its persistence would be a key factor in a full life-cycle assessment.

Interactive Data Table: Expected Biodegradation Products

Parent Compound Enzyme(s) Intermediate Product (if any) Final Degradation Products
This compoundNitrilaseNone2-Cyclobutoxyacetic acid + Ammonia
This compoundNitrile Hydratase, Amidase2-Cyclobutoxyacetamide2-Cyclobutoxyacetic acid + Ammonia

Q & A

Q. Methodological Considerations

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
  • Yield Optimization : Conduct kinetic studies to identify rate-limiting steps (e.g., cyclobutanol activation) and adjust reagent stoichiometry.
  • Purity Validation : Analyze via GC-MS or HPLC (>98% purity threshold recommended for biological assays) .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclobutyl protons (δ 1.6–2.5 ppm) and nitrile carbon (δ ~115 ppm).
    • IR : Confirm nitrile group absorption at ~2240 cm⁻¹.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .

Q. Advanced Research Focus

  • Conformational Analysis : Use molecular dynamics simulations to study cyclobutane ring puckering effects on reactivity.
  • Electrostatic Potential Maps : Correlate electron-deficient nitrile regions with nucleophilic attack patterns in reactions .

What are the best practices for handling and storing this compound to ensure stability in experimental settings?

Q. Basic Research Focus

  • Storage : Keep in airtight, amber-glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.
  • Handling : Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen .

Q. Advanced Research Focus

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to determine shelf life. Monitor via LC-MS for decomposition products (e.g., cyclobutanol or acetic acid derivatives) .

How can discrepancies in reported biological activities of this compound derivatives be systematically analyzed?

Q. Advanced Research Focus

  • Meta-Analysis : Compile data from peer-reviewed studies and assess variables like assay type (e.g., cell viability vs. enzyme inhibition), concentration ranges, and solvent effects (DMSO vs. aqueous buffers).
  • Contradiction Resolution : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

What methodologies are recommended for studying the reaction mechanisms involving this compound in organic synthesis?

Q. Advanced Research Focus

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-O bond cleavage in cyclobutoxy group).
  • Trapping Experiments : Introduce radical scavengers (TEMPO) or electrophiles to intercept intermediates.
  • Computational Studies : Employ transition-state modeling (Gaussian 16) to visualize energy barriers in SN2 vs. radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.